1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a piperidine ring, an imidazolidine ring, and various functional groups
Preparation Methods
The synthesis of 1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of piperidine with 2,2-dimethylpropanoyl chloride to form 1-(2,2-dimethylpropanoyl)piperidin-4-one . This intermediate is then reacted with 2-methoxyethylamine and imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new industrial chemicals or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(2,2-dimethylpropanoyl)piperidin-4-one: This compound shares the piperidine and 2,2-dimethylpropanoyl groups but lacks the imidazolidine ring and methoxyethyl group.
Piperidine Derivatives: Various piperidine derivatives have different functional groups attached to the piperidine ring, leading to diverse chemical and biological properties.
Imidazolidine Derivatives: Compounds with the imidazolidine ring and different substituents can have varying applications and mechanisms of action.
Properties
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-16(2,3)14(21)17-7-5-12(6-8-17)19-11-13(20)18(15(19)22)9-10-23-4/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUVEUJETYWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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